N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
The compound N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide features a fused polyheterocyclic core comprising pyrazole, 1,2,4-triazole, and pyrazine rings. Its synthesis likely involves multi-step strategies, including condensation or cross-coupling reactions, as seen in related compounds .
Properties
CAS No. |
1223762-17-1 |
|---|---|
Molecular Formula |
C27H26N6O3S |
Molecular Weight |
514.6 |
IUPAC Name |
N-(3-acetylphenyl)-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N6O3S/c1-3-4-14-36-22-10-8-19(9-11-22)23-16-24-26-29-30-27(32(26)12-13-33(24)31-23)37-17-25(35)28-21-7-5-6-20(15-21)18(2)34/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,28,35) |
InChI Key |
WRUQWVOXPSNZTF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(=O)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a triazole and pyrazole core linked to an acetylphenyl and a butoxyphenyl group. Its molecular formula is , with a molecular weight of 398.50 g/mol. The presence of sulfur in the thioacetamide group is significant for its biological interactions.
Antiviral Activity
Compounds with similar structures have been evaluated for antiviral activity against various viruses. For example, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown potential against H5N1 avian influenza virus . The docking studies suggest that the thioacetamide group may enhance binding affinity to viral proteins.
Protein Kinase Inhibition
The compound's structure suggests potential inhibition of protein kinases involved in cancer progression. However, studies have indicated that related compounds did not exhibit significant inhibition against CDK2/cyclin E or Abl kinases at tested concentrations . This lack of activity may be attributed to structural differences compared to known inhibitors.
The proposed mechanisms of action for compounds in this class include:
- Inhibition of Kinase Activity : Targeting specific kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Antiviral Mechanisms : Interfering with viral replication processes.
Case Studies
- In vitro Studies : A study examining the anticancer effects of structurally similar compounds highlighted their inability to induce significant cytotoxicity in human cancer cell lines at varying concentrations .
- Molecular Docking Studies : In silico analyses have been employed to predict the binding affinities of the compound to various targets, indicating potential interactions with viral proteins and kinases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core distinguishes it from analogs with simpler heterocycles (e.g., pyrazolo[3,4-d]pyrimidines or triazolo[4,3-a]pyrazines). Substituent variations critically influence biological activity and physicochemical properties:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Lipophilicity : The 4-butoxyphenyl group in the target compound increases membrane permeability compared to fluorophenyl () or hydrophilic groups in herbicidal analogs (e.g., metosulam, ).
- Thioacetamide vs. Thioether : The thioacetamide moiety may improve solubility and hydrogen bonding relative to alkylthio groups ().
Challenges :
- Bulky substituents (e.g., 4-butoxyphenyl) may sterically hinder reactions, reducing yields.
- Multi-step syntheses (e.g., ) require precise control to avoid side products.
Activity Insights :
- Kinase Inhibition : highlights pyrazolo-triazolo derivatives as kinase inhibitors, suggesting the target compound may share this activity.
- Antimicrobial vs. Herbicidal : Substituent polarity dictates application; hydrophilic groups favor herbicidal activity (), while lipophilic groups (e.g., butoxy) may enhance cellular uptake for antimicrobial/kinase roles.
Molecular Docking and SAR
Molecular docking studies () reveal that bulky substituents (e.g., nonylthio) enhance binding to hydrophobic kinase pockets. The target compound’s 4-butoxyphenyl group may similarly improve affinity but reduce solubility. In contrast, fluorinated analogs () exhibit stronger electronic interactions but lower lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
